2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBANWNSFUIUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The general synthetic route includes:
Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole ring is then alkylated with phenoxyacetic acid derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,4-oxadiazole ring and phenoxy group are susceptible to nucleophilic substitution under specific conditions:
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Thiol substitution : The oxadiazole sulfur atom reacts with alkylating agents like ethyl bromoacetate in dimethylformamide (DMF) with sodium hydride (NaH) to form thioether derivatives. For example, compound 4 (5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol) reacts with ethyl bromoacetate to yield ethyl 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetate (5 ) .
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Phenoxy group substitution : The phenoxy methylene group can undergo alkylation or arylation via Suzuki-Miyaura coupling, though direct examples for this compound require extrapolation from analogous systems .
Table 1: Substitution Reactions
Oxidation and Reduction
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Oxidation : The oxadiazole ring is generally stable, but the acetamide group can undergo oxidation. For example, using 1,3-dibromo-5,5-dimethylhydantoin as an oxidizing agent in the presence of KI enhances yields of oxidized derivatives in related oxadiazoles .
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine, though direct evidence for this compound is inferred from analogous structures .
Hydrolysis Reactions
The acetamide group hydrolyzes under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl converts the acetamide to a carboxylic acid. For instance, hydrazide intermediates hydrolyze to carboxylic acids in methanol with 80% hydrazine hydrate .
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Basic hydrolysis : NaOH in aqueous ethanol cleaves the amide bond, yielding 2-phenoxyacetic acid and 5-phenyl-1,3,4-oxadiazol-2-amine.
Table 2: Hydrolysis Conditions
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl, methanol, RT | Carboxylic acid derivative | 83% | |
| Basic hydrolysis | NaOH, ethanol/H₂O, reflux | Phenoxyacetic acid + Oxadiazole amine | N/A |
Cyclization and Ring-Opening
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Cyclization : Heating with phosphoryl chloride (POCl₃) facilitates cyclization of hydrazide intermediates to form fused heterocycles .
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Ring-opening : Strong nucleophiles (e.g., hydrazine) open the oxadiazole ring, producing thiosemicarbazide derivatives, as seen in related compounds .
Pharmacological Activity and Reactivity
While not a direct chemical reaction, the compound’s interaction with biological targets involves hydrogen bonding and π-π stacking via its oxadiazole and acetamide groups. For example, derivative 10g (structurally similar) binds to serotonin receptors (5-HT₁ₐ) with a Kᵢ of 1.52 nM, highlighting its bioactivity .
Key Research Findings
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Antidepressant activity : Analogues like 10g exhibit significant antidepressant effects in forced swimming tests (58.93% immobility reduction) .
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Antimicrobial activity : N-substituted derivatives show moderate-to-strong activity against microbial strains (e.g., 6h in ).
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Synthetic scalability : Gram-scale synthesis is achievable using eco-friendly reagents like T3P (propanephosphonic anhydride) .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the 1,3,4-oxadiazole moiety. The compound 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide has been evaluated for its efficacy against various cancer cell lines.
Case Studies
- Study on Cytotoxicity : In a study by Arafa et al., derivatives of 1,3,4-oxadiazoles were synthesized and tested for anticancer activity using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 0.275 | |
| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | HEPG2 | 0.420 |
Antimicrobial Properties
In addition to its anticancer potential, compounds related to 1,3,4-oxadiazoles have been investigated for their antimicrobial activities. Some derivatives have demonstrated effectiveness against various bacterial strains.
Case Studies
- Antibacterial Activity : A study reported that certain oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using disc diffusion methods and showed promising results against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 5-(pyridine)-1,3,4-Oxadiazole Derivatives | Staphylococcus aureus | 15 | |
| 5-(pyridine)-1,3,4-Oxadiazole Derivatives | Escherichia coli | 12 |
Anti-Diabetic Activity
Recent investigations have also focused on the anti-diabetic properties of oxadiazole derivatives. Some studies have shown that these compounds can lower glucose levels significantly in animal models.
Case Studies
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Phenoxyacetic acid derivatives: Compounds with phenoxyacetic acid moieties also show comparable properties.
Uniqueness
2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to its specific combination of the oxadiazole ring and phenoxyacetic acid moiety, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
2-Phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole ring is known for its diverse pharmacological properties, making it a significant scaffold for drug development.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a phenoxy group and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Phe-N-(5-Phe-Oxadiazol) | Staphylococcus aureus | 32 µg/mL |
| 2-Phe-N-(5-Phe-Oxadiazol) | Escherichia coli | 64 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, although further studies are needed to elucidate its mechanism of action.
Anticancer Activity
The anticancer properties of compounds containing the oxadiazole ring have been widely studied. In particular, derivatives of 2-(5-(phenyl)-1,3,4-oxadiazol-2-yl)phenolate have shown promising results in inhibiting cancer cell proliferation.
A recent study tested various derivatives on human lung cancer (A549), rat glioma (C6), and murine fibroblast (L929) cell lines. Notably:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4h | A549 | <0.14 |
| 4f | C6 | 8.16 |
| Control | A549 | >10 |
The compound 4h exhibited exceptional cytotoxicity against the A549 cell line with an IC50 value of less than 0.14 µM, indicating a strong potential for further development as an anticancer agent .
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets. These compounds can inhibit key enzymes involved in cancer progression and microbial resistance:
- Enzyme Inhibition : Oxadiazoles have been reported to inhibit enzymes such as topoisomerase and histone deacetylase (HDAC), which play crucial roles in cancer cell survival and proliferation.
- Apoptosis Induction : Compounds like 4h induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
- Antimicrobial Mechanisms : The antimicrobial activity is likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives:
- Study on Anticancer Activity : A study demonstrated that a series of oxadiazole derivatives showed varying degrees of cytotoxicity against different cancer cell lines. The most potent compound was found to significantly inhibit cell growth and induce apoptosis through caspase activation .
- Antimicrobial Efficacy : Another study focused on the synthesis of various substituted oxadiazoles and evaluated their antibacterial activity against clinical strains of bacteria. The results indicated that certain modifications on the oxadiazole ring enhanced antibacterial potency significantly .
Q & A
Q. What are the standard synthetic routes for 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetamide intermediates (e.g., 2-chloro-N-phenylacetamide) can react with sodium azide in toluene/water under reflux to form azido intermediates, monitored by TLC (hexane:ethyl acetate, 9:1) . The final acetamide derivatives are often crystallized from ethanol or purified via ethyl acetate extraction and Na₂SO₄ drying . Characterization involves melting point analysis, IR (for carbonyl and oxadiazole bands), and NMR (to confirm substitution patterns).
Q. How can researchers optimize reaction yields for oxadiazole ring formation in this compound?
Key factors include solvent selection (e.g., DMF for polar intermediates), stoichiometric control of reagents (e.g., 1.5:1 molar ratio of potassium carbonate to substrate), and temperature modulation. TLC monitoring ensures reaction completion before quenching with ice or water . For example, refluxing chloroacetyl chloride with 2-amino-5-phenyl-1,3,4-oxadiazole in triethylamine achieves intermediate formation in 4 hours .
Q. What biological activity screening methods are applicable for this acetamide derivative?
Standard assays include:
- Antimicrobial activity : Agar diffusion or microdilution against bacterial/fungal strains.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Spectrophotometric evaluation of COX-2 or α-glucosidase inhibition. Thiazole and oxadiazole moieties are prioritized due to their documented bioactivity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data for structural confirmation?
Quantum chemical calculations (e.g., DFT) predict NMR/IR spectra, which are compared to experimental results to validate tautomeric forms or regioisomers. For example, conflicting NOESY correlations in oxadiazole derivatives can be resolved by simulating H-bonding interactions and electron density maps . ICReDD’s reaction path search tools integrate computational and experimental data to refine structural assignments .
Q. What factorial design approaches improve multi-step synthesis efficiency?
A 2³ factorial design can optimize variables like temperature (70–110°C), solvent polarity (DMF vs. toluene), and catalyst loading. For instance, triethylamine concentration significantly affects acylation yields in oxadiazole derivatives . Response surface methodology (RSM) further refines conditions, reducing side-product formation (e.g., hydrazide byproducts) .
Q. How do structural modifications (e.g., substituent effects) influence bioactivity?
SAR studies reveal:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance antimicrobial activity by increasing membrane permeability.
- Methoxy groups improve metabolic stability but reduce COX-2 inhibition. Comparative data for analogs are tabulated below:
| Substituent (R) | IC₅₀ (COX-2, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|
| -H | 12.3 | 64 |
| -4-OCH₃ | 18.9 | 128 |
| -4-Cl | 8.7 | 32 |
Data adapted from thiazole/oxadiazole pharmacophore studies .
Q. What strategies mitigate low yields in large-scale synthesis?
- Membrane separation : Nanofiltration removes unreacted starting materials, improving purity >95% .
- Flow chemistry : Continuous reactors reduce reaction time from 7 hours (batch) to 2 hours .
- Catalyst recycling : Immobilized Pd/C or zeolites enhance sustainability for multi-step protocols .
Methodological Notes
- Contradiction Analysis : Cross-validate HPLC purity data with LC-MS to distinguish isobaric impurities .
- Safety Protocols : Handle chloroacetyl chloride in fume hoods; quench reactions with ice to prevent exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
